1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylpropylamino)methyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11(2)9-16-10-14-13-6-4-3-5-12(13)7-8-15(14)17/h3-8,11,16-17H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUWQPXQHQILCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=CC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol typically involves the reaction of naphthalen-2-ol with an appropriate aminoalkylating agent. One common method is the Mannich reaction, where naphthalen-2-ol is reacted with formaldehyde and 2-methylpropylamine under acidic conditions to yield the desired product. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Formation of naphthaldehyde or naphthone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated naphthalene derivatives.
Scientific Research Applications
1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Chemical Properties of 1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol and Analogs
Key Observations :
- The target compound exhibits moderate lipophilicity (LogP ~3.5), intermediate between the hydrophilic Naphthylisoproterenol (LogP 1.9) and the highly lipophilic butyl-substituted analog (LogP 6.2).
Pharmacological and Functional Comparisons
Beta-Adrenergic Activity
- 1-(Isopropylamino)-3-(2-naphthyloxy)propan-2-ol (): A beta-blocker analog with structural similarity to propranolol. The naphthyloxy group enhances aromatic interactions with adrenergic receptors, while the isopropylamino chain mimics classical beta-antagonist pharmacophores .
- Naphthylisoproterenol hydrochloride (): A beta-agonist derivative where the naphthyl group replaces the catechol ring of isoproterenol. This modification likely alters receptor selectivity and metabolic stability .
- Target Compound: The absence of a naphthyloxy/propanolamine chain suggests divergent activity. Its Mannich base structure () may confer antimicrobial or metal-chelating properties, as seen in related naphthalene-based chalcones .
Biological Activity
The compound 1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol (also known as naphthalen-2-ol derivative ) has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, applications in drug development, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a naphthalene ring substituted with a hydroxyl group and a 2-methylpropylamino group. This unique structure allows it to engage in various chemical reactions, such as oxidation and substitution, which can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO |
| Molecular Weight | 205.28 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential for use in treating infections caused by resistant bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been studied for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, assays conducted on human cancer cell lines demonstrated reduced viability when exposed to varying concentrations of the compound . The exact pathways remain under investigation but may involve modulation of specific enzymes or receptors related to cancer progression.
The biological effects of this compound are believed to stem from its ability to interact with molecular targets such as enzymes and receptors. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in lipid metabolism, which is crucial for cellular functions.
- Receptor Modulation : It may bind to specific receptors, altering their activity and affecting downstream signaling pathways.
Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against several pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising potential as an antimicrobial agent.
Study 2: Anticancer Effects
In another study focused on cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed an increase in apoptotic cells at higher concentrations (100 µM), suggesting that the compound may act as a pro-apoptotic agent .
Comparison with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Biological Activity |
|---|---|
| This compound | Antimicrobial, Anticancer |
| 1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol | Limited antimicrobial activity |
| Naphthol derivatives | Varying degrees of biological activity |
The presence of both hydroxyl and aminoalkyl groups in this compound enhances its reactivity and potential interaction with biological targets compared to other naphthol derivatives .
Q & A
Q. What synthetic routes are commonly employed for synthesizing 1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol?
A Mannich reaction is a plausible method, involving the condensation of naphthalen-2-ol with formaldehyde and 2-methylpropylamine. Alternative approaches include nucleophilic substitution or reductive amination, depending on precursor availability. For example, similar naphthol derivatives are synthesized using K₂CO₃ as a base in DMF with propargyl bromide, followed by quenching and extraction (e.g., ethyl acetate) . Optimization of reaction time, temperature, and stoichiometry is critical to minimize by-products.
Q. Which analytical techniques are recommended for structural characterization of this compound?
- FT-IR spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3485 cm⁻¹, N-H bend at ~1535 cm⁻¹) .
- Elemental analysis : Confirms purity and empirical formula (e.g., C, H, N content) .
- X-ray crystallography : Resolves stereochemistry and molecular packing, as demonstrated for structurally related alcohols .
- NMR spectroscopy : Provides detailed information on proton and carbon environments, particularly for distinguishing aromatic and aliphatic regions.
Q. What safety protocols should be followed when handling this compound in the laboratory?
- PPE : Wear nitrile gloves, full protective clothing, and P95 respirators to prevent dermal or respiratory exposure .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Waste disposal : Collect contaminated solvents separately to prevent environmental release .
Advanced Research Questions
Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?
Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and photolytic exposure (ICH Q1B guidelines). Evidence suggests naphthalene derivatives are stable under recommended storage but may decompose at high temperatures (>179°C) . Monitor for oxidative by-products using HPLC-MS.
Q. How can researchers resolve contradictions in reported synthetic yields across studies?
Methodological discrepancies (e.g., solvent polarity, catalyst selection) significantly impact yields. For instance, propargyl bromide reactions in DMF achieve 75% yields for similar compounds, whereas aqueous conditions may reduce efficiency . Systematic DOE (Design of Experiments) can identify critical parameters.
Q. What methodologies are used to assess the environmental fate of this compound?
- Partition coefficients (Log P) : Predict bioavailability using shake-flask or chromatographic methods.
- Biodegradation assays : OECD 301 tests evaluate microbial breakdown in water/soil .
- Ecotoxicology : Acute toxicity in Daphnia magna or algae aligns with OECD 202/201 guidelines .
Q. How can computational modeling predict the compound’s biological activity?
- Molecular docking : Screen against target receptors (e.g., beta-adrenergic receptors) using AutoDock Vina.
- QSAR models : Relate structural descriptors (e.g., molar refractivity, H-bond donors) to activity data from PubChem .
Q. What theoretical frameworks guide the design of experiments for this compound?
Link hypotheses to conceptual frameworks, such as:
- Reactivity-structure relationships : Correlate substituent effects (e.g., electron-donating groups) with reaction kinetics.
- Thermodynamic control : Optimize equilibria in multi-step syntheses .
Q. What mechanisms underlie the compound’s acute toxicity in mammalian models?
In vivo studies (OECD 423) assess LD₅₀ values, while in vitro assays (e.g., Ames test) screen for mutagenicity. Histopathological analysis of hepatic/renal tissues can identify target organs .
Q. How does the compound’s reactivity vary in polar vs. non-polar solvents?
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amino group, facilitating substitution reactions. In contrast, non-polar solvents may favor aggregation, reducing reaction rates. Solvent effects on transition states can be modeled using DFT calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
